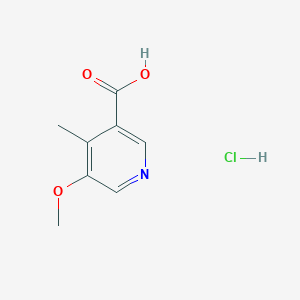
H-Thr-Pro-OH HCl
描述
H-Thr-Pro-OH HCl, also known as H-Thr-Pro-OH Hydrochloride, is a synthetic polypeptide . It has a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of H-Thr-Pro-OH HCl involves complex chemical reactions. Retrosynthetic analysis is a common technique used in the planning of organic syntheses . This process involves transforming a target molecule into simpler precursor structures without assumptions regarding starting materials . Each precursor material is examined using the same method until simple or commercially available structures are reached .Molecular Structure Analysis
The molecular structure of H-Thr-Pro-OH HCl is represented by the formula C₉H₁₆N₂O₄ · HCl . It has a molecular weight of 252.7 . The structure can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions involving H-Thr-Pro-OH HCl are complex and require a deep understanding of organic chemistry. One study showed successful in situ acylation of the incorporated H-Thr (ΨPro) in flow peptide chemistry .Physical And Chemical Properties Analysis
H-Thr-Pro-OH HCl is a synthetic polypeptide with a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is stored at temperatures below -15°C . More detailed physical and chemical properties can be determined using various analytical techniques such as spectroscopy, chromatography, and thermal analysis.科学研究应用
Protein Chemical Synthesis
H-Thr-Pro-OH HCl: is utilized in the synthesis of proteins, particularly through methods like native chemical ligation (NCL) . This process is crucial for creating proteins with precise modifications or incorporating non-natural elements . The dipeptide can serve as a building block in the stepwise construction of proteins, especially when traditional recombinant techniques are insufficient.
Bioconjugation Techniques
In bioconjugation, H-Thr-Pro-OH HCl can be used to link peptides to other molecules, including drugs or fluorescent tags. This is particularly useful in the development of targeted therapies and diagnostic tools, where the dipeptide’s role is to provide a specific linkage point for the conjugation .
Peptide Macrocyclization
The dipeptide can also be involved in the macrocyclization of peptides. This application is significant in the field of drug discovery, where macrocyclic peptides often exhibit enhanced stability and bioavailability compared to their linear counterparts .
Serine/Threonine Ligation
H-Thr-Pro-OH HCl: plays a role in serine/threonine ligation (STL), a technique used for the chemical synthesis of proteins. STL is an alternative tool for protein synthesis, offering a way to create peptides and proteins with high abundance of serine or threonine residues .
Development of Hydrazide Intermediates
The compound can be transformed into hydrazide intermediates, which are pivotal in the chemical synthesis of proteins. These intermediates are versatile and can be used for various synthesis and modification purposes, improving the efficiency and scope of NCL .
作用机制
Target of Action
H-Thr-Pro-OH HCl, also known as Threonine-Proline Hydrochloride, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay
Mode of Action
It is known that it is discovered through peptide screening, which is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Biochemical Pathways
Given its discovery through peptide screening, it may be involved in various biochemical pathways related to protein interaction, functional analysis, and epitope screening .
Result of Action
Given its discovery through peptide screening, it may have various effects related to protein interaction, functional analysis, and epitope screening .
属性
IUPAC Name |
(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJSTYDXTXTAI-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Thr-Pro-OH HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)

![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)

![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)



![Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1460472.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)